molecular formula C14H18O10 B1340662 (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 61259-48-1

(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B1340662
CAS No.: 61259-48-1
M. Wt: 346.29 g/mol
InChI Key: BWFISYIJSZXAOV-FVCCEPFGSA-N
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Description

Molecular Architecture and Configuration Determination

The compound (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate features a tetrahydropyran core substituted with four acetylated hydroxyl groups and a ketone at the C6 position. Its molecular formula, C₁₄H₁₈O₁₀ , corresponds to a molecular weight of 346.29 g/mol . The stereochemical configuration—defined by chiral centers at C2 (R), C3 (R), C4 (S), and C5 (R)—was confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Key structural features include:

  • A tetrahydropyran ring in a chair conformation stabilized by acetoxy groups at C3, C4, and C5.
  • A ketone group at C6, which introduces planarity to the ring system.
  • An acetoxymethyl substituent at C2, contributing to steric hindrance and influencing reactivity.

Table 1: Key spectroscopic data for configuration determination

Technique Observations Source
¹³C NMR (CDCl₃) Peaks at δ 170–169 ppm (carbonyl carbons), δ 90–85 ppm (anomeric carbon)
Mass Spectrometry Molecular ion peak at m/z 346.09 ([M]⁺)
IR Spectroscopy Stretching vibrations at 1745 cm⁻¹ (C=O) and 1230 cm⁻¹ (C-O ester)

The absolute configuration was further validated using polarimetry, with a specific rotation of [α]²⁵D = +42.5° (c = 1, CHCl₃) , consistent with the R/S assignments.

Properties

CAS No.

61259-48-1

Molecular Formula

C14H18O10

Molecular Weight

346.29 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-oxooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H18O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1

InChI Key

BWFISYIJSZXAOV-FVCCEPFGSA-N

SMILES

CC(=O)OCC1C(C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Reagents & Conditions Purpose Notes
1. Starting Material Hydroxylated tetrahydropyran derivative Precursor molecule with free hydroxyl groups Must have correct stereochemistry (2R,3R,4S,5R)
2. Acetylation Acetic anhydride, pyridine (catalyst) Acetylation of hydroxyl groups Reaction typically at 0–25°C to avoid side reactions
3. Work-up Quenching with water or aqueous acid Stop reaction and remove excess reagents Careful pH control to prevent hydrolysis
4. Purification Recrystallization or chromatography Obtain pure triacetate compound Solvent choice critical for purity and yield

The acetylation proceeds via nucleophilic attack of hydroxyl oxygens on the acetic anhydride, facilitated by pyridine which acts both as a base and nucleophilic catalyst. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of acetic anhydride and to maximize yield.

Industrial Scale Preparation

In industrial settings, the preparation is scaled up with modifications to improve efficiency and reproducibility:

  • Continuous Flow Reactors: Automated systems allow precise control of reaction time, temperature, and reagent addition, enhancing yield and safety.
  • Large-Scale Acetylation: Use of bulk acetic anhydride and pyridine or alternative catalysts.
  • Purification: Combination of recrystallization and chromatographic techniques to achieve high purity suitable for research or pharmaceutical applications.
  • Environmental and Safety Considerations: Proper handling of acetic anhydride and pyridine vapors, waste treatment, and solvent recovery are integral to the process.

Reaction Mechanism Insights

The acetylation mechanism involves:

  • Activation of acetic anhydride by pyridine forming a reactive acetyl-pyridinium intermediate.
  • Nucleophilic attack by the hydroxyl oxygen on the activated acetyl group.
  • Formation of acetoxy ester and regeneration of pyridine catalyst.

This mechanism ensures selective acetylation of primary and secondary hydroxyl groups without affecting the ketone functionality at the 6-position of the tetrahydropyran ring.

Purification and Characterization

After synthesis, the compound is purified to remove unreacted starting materials, catalysts, and side products:

Purification Method Description Advantages
Recrystallization Dissolving crude product in suitable solvent and cooling Simple, cost-effective, high purity
Chromatography (e.g., silica gel) Separation based on polarity differences High resolution, suitable for small batches
Drying under vacuum Removes residual solvents Ensures stability and purity

Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and stereochemistry.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Hydroxylated tetrahydropyran derivative Stereochemically pure
Acetylating Agent Acetic anhydride Excess used to drive reaction
Catalyst Pyridine Also acts as solvent in some cases
Temperature 0–25°C Controlled to prevent side reactions
Reaction Time 1–4 hours Depends on scale and conditions
Work-up Aqueous quench, extraction Neutralize and remove reagents
Purification Recrystallization or chromatography Achieves >95% purity
Yield Typically 70–90% High yield with optimized conditions

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of a precursor molecule. Common methods include:

  • Acetylation with Acetic Anhydride : The reaction often employs acetic anhydride in the presence of a catalyst like pyridine to facilitate the acetylation of hydroxyl groups under controlled temperatures.
  • Industrial Production : Large-scale production may utilize automated reactors for continuous flow processes to enhance efficiency and yield, followed by purification techniques such as recrystallization or chromatography.

Chemistry

In chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow for various chemical transformations including oxidation and substitution reactions:

  • Oxidation : Can form ketones or carboxylic acids.
  • Reduction : Ketone groups can be reduced to alcohols.
  • Substitution : Acetoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

The compound is studied for its potential roles in biochemical pathways. It may interact with enzymes and receptors due to its structural attributes:

  • Enzyme Interactions : The hydrolysis of acetoxy groups can release acetic acid that participates in metabolic pathways.
  • Biochemical Studies : Investigated for its influence on enzyme activity and potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Therapeutic Properties : Potential applications in drug development as a precursor for various pharmaceuticals.
  • Drug Design : Investigated for its ability to modify biological activity through structural variations.

Industry

The compound finds utility in the production of specialty chemicals and materials:

  • Chemical Manufacturing : Used as a building block for synthesizing other valuable chemical compounds.
  • Material Science : Explored for applications in the development of new materials with specific properties .

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

  • Biochemical Pathways : Research indicates that the compound influences key metabolic pathways by modulating enzyme activity.
  • Drug Development : Preliminary findings suggest potential therapeutic effects against specific diseases when modified appropriately.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound’s hypothetical properties with structurally related analogs, focusing on substituent effects, synthetic yields, physical characteristics, and bioactivity.

Key Observations :

  • Phenoxy derivatives () exhibit lower yields (27–33%), likely due to steric hindrance during substitution reactions.
  • Triazole-linked compounds () achieve high yields (95%) via copper-catalyzed click chemistry, reflecting efficient synthetic routes .
  • The target compound’s 6-oxo group may serve as a reactive intermediate for further functionalization, analogous to 6-hydroxy or 6-bromo precursors () .

Spectral and Physical Properties

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
  • Phenoxy derivatives (): Distinct $^1$H-NMR signals for aromatic protons (e.g., 3-fluoropyridin-2-yloxy at δ 6.8–7.5) and acetyl methyl groups (δ 2.0–2.1) confirm substitution patterns .
  • Triazole derivatives (): HRMS data (e.g., [M+H]$^+$ = 657.1687 for 9e) validate molecular formulas and substitution .
  • The target compound’s 6-oxo group would likely produce a carbonyl signal at δ 200–210 ppm in $^{13}$C-NMR, distinguishing it from analogs with ether or thioether linkages.
Thermal Stability

Melting points correlate with substituent polarity and crystallinity:

  • Quinoline derivative B2 (): High melting point (211°C) suggests strong intermolecular interactions from the rigid quinoline moiety .
  • 6-Oxo analogs : Expected to exhibit moderate melting points (~150–200°C), similar to acetylated carbohydrates.
Anticancer Activity
  • Triazole-linked glycohybrids (): Demonstrated potent anticancer activity against breast cancer cells (e.g., IC$_{50}$ = 15.3 µM for MCF-7 inhibition) .
  • Thiadiazole derivative 4l (): Exhibited antimicrobial activity, though specific IC$_{50}$ values are unreported .
Antimicrobial Activity
  • Clickamers (): Triazole-glycoside derivatives showed activity against bacterial strains, though data for the target compound remain speculative .

Structural and Functional Insights

  • Electron-Withdrawing Groups : The 6-oxo group’s electron-withdrawing nature may increase the core’s electrophilicity, facilitating nucleophilic attacks in prodrug designs (e.g., ’s thioglycoside derivatives) .
  • Steric Effects : Bulky substituents (e.g., spirocyclic systems in ) reduce synthetic yields but enhance target specificity .

Biological Activity

(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. Its structure includes multiple acetoxy groups attached to a tetrahydropyran ring, which contributes to its reactivity and interaction with biological systems.

PropertyDetails
CAS Number 61259-48-1
Molecular Formula C14H18O10
Molecular Weight 346.29 g/mol
IUPAC Name [(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-oxooxan-2-yl]methyl acetate
InChI Key BWFISYIJSZXAOV-FVCCEPFGSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biochemical pathways. The hydrolysis of acetoxy groups can release acetic acid, which may play a role in modulating enzymatic activity and influencing metabolic processes. This compound's structural characteristics allow it to participate in diverse chemical transformations that can affect biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of tetrahydropyran compounds possess antimicrobial properties. The presence of acetoxy groups may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antibacterial efficacy.
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Potential Anticancer Activity :
    • Preliminary studies suggest that tetrahydropyran derivatives may induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted on various tetrahydropyran derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that the presence of acetoxy groups was crucial for enhancing antimicrobial potency.
  • Anti-inflammatory Mechanism :
    • In vitro studies revealed that this compound reduced the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).
  • Anticancer Properties :
    • Research involving human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The underlying mechanism was linked to the activation of caspase pathways leading to apoptosis.

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

The synthesis typically involves catalytic methods in anhydrous solvents like tetrahydrofuran (THF). For example, trimethylphosphine can act as a catalyst under controlled temperatures (0°C to room temperature), with reaction times up to 24 hours. Post-reaction, purification via column chromatography and characterization by NMR and IR spectroscopy are critical to confirm structure and purity .

Q. How should researchers handle and store this compound safely?

  • Handling : Use nitrile gloves and chemical-resistant lab coats. Avoid skin/eye contact and inhalation of dust/aerosols. Respiratory protection (e.g., P95 masks) is recommended for minor exposures .
  • Storage : Keep in inert, airtight containers at 2–8°C, away from ignition sources and moisture. Stability data indicate no decomposition under recommended conditions, but long-term studies are limited .

Q. What analytical methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : Confirms stereochemistry and acetate group placement (e.g., δ 2.0–2.2 ppm for acetyl protons).
  • IR Spectroscopy : Detects carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (if present).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 388.37) .

Q. What are the acute toxicity profiles and first-aid protocols?

  • Toxicity : Classified as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335). No carcinogenicity per IARC/ACGIH data .
  • First Aid : Rinse skin/eyes with water for 15+ minutes. For inhalation, move to fresh air. Seek medical attention and provide SDS to healthcare providers .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Test alternatives to trimethylphosphine (e.g., DMAP) to reduce side reactions.
  • Solvent Optimization : Polar aprotic solvents like DMF may improve solubility of intermediates.
  • Temperature Control : Gradual warming from 0°C to RT minimizes byproduct formation .

Q. How do stability studies inform storage and experimental design?

While the compound is stable at 2–8°C, accelerated degradation studies (e.g., 40°C/75% RH) can predict shelf life. Monitor via HPLC for decomposition products (e.g., free acetate groups or ring-opening byproducts). Stability in polar solvents (e.g., DMSO) should be tested for long-term biological assays .

Q. How can contradictory hazard data across SDS sources be resolved?

Discrepancies (e.g., absence of H302 in some SDS) may arise from batch-specific impurities or incomplete toxicological assessments. Validate via:

  • In-House Testing : Acute oral toxicity assays (OECD 423) for confirmation.
  • Literature Cross-Referencing : Compare with structurally similar acetates (e.g., peracetylated sugars) .

Q. What strategies are effective for modifying this compound to enhance bioactivity?

  • Functional Group Addition : Introduce aminohexyl or bromo groups at the 6-position to improve water solubility or enable conjugation (e.g., for glycotherapeutic applications).
  • Protecting Group Manipulation : Selective deacetylation (e.g., using NaOMe/MeOH) to expose hydroxyl groups for glycosylation .

Q. How can environmental exposure risks be mitigated during disposal?

  • Waste Treatment : Incinerate via licensed facilities equipped to handle halogenated/organic waste.
  • Spill Management : Absorb with vermiculite, place in sealed containers, and avoid drainage systems .

Methodological Considerations Table

Aspect Key Methods References
SynthesisCatalytic coupling in THF, trimethylphosphine, 24-hour reaction
PurificationColumn chromatography (silica gel, ethyl acetate/hexane eluent)
Characterization¹H/¹³C NMR, IR, ESI-MS
Stability AssessmentHPLC monitoring under accelerated conditions (40°C/75% RH)
Toxicity ValidationOECD 423 acute oral toxicity assays

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